N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide -

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide

Catalog Number: EVT-4232449
CAS Number:
Molecular Formula: C26H26N4O6S
Molecular Weight: 522.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds were synthesized and evaluated for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE) []. Most of the synthesized compounds displayed significant inhibitory activity against α-glucosidase and weak activity against AChE [].

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

Compound Description: CHMFL-BMX-078 is a potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX) kinase []. It forms a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX, demonstrating an IC50 of 11 nM []. This compound also exhibits high selectivity against a panel of 468 kinases/mutants, including a 40-fold selectivity over BTK kinase [].

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 acts as a potent, selective, and orally bioavailable inhibitor of BCR-ABL/SRC/p38 kinases []. This compound demonstrates significant potential for treating chronic myeloid leukemia (CML) []. It effectively inhibits BCR-ABL autophosphorylation and downstream signaling pathways, leading to the suppression of CML cell proliferation []. Additionally, CHMFL-ABL-053 exhibits favorable pharmacokinetic properties and demonstrates efficacy in a xenograft mouse model of CML [].

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

Compound Description: This series of novel amide derivatives was synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7 []. In particular, compounds with a 4-methylphenyl or 2-methylphenyl group at the amide portion exhibited promising cytotoxic activity against MCF7 cells, inducing cell cycle arrest and apoptotic cell death [].

N-[3-(1-{[4-(3,4-Difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847)

Compound Description: SNAP 94847 is an MCHR1 antagonist that demonstrates potential anxiolytic and antidepressant-like effects in mouse models []. This compound shows efficacy in novelty-suppressed feeding and light/dark paradigm tests, suggesting its ability to alleviate anxiety-related behaviors []. Although SNAP 94847 stimulates neurogenesis in the dentate gyrus, its anxiolytic effects persist even when neurogenesis is suppressed, indicating a unique mechanism of action compared to traditional antidepressants [].

Properties

Product Name

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide

IUPAC Name

2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide

Molecular Formula

C26H26N4O6S

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C26H26N4O6S/c1-19-11-13-22(14-12-19)37(35,36)29(20-7-6-8-21(17-20)30(33)34)18-25(31)27-24-10-3-2-9-23(24)26(32)28-15-4-5-16-28/h2-3,6-14,17H,4-5,15-16,18H2,1H3,(H,27,31)

InChI Key

JTFMKQHYRDTQDI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.